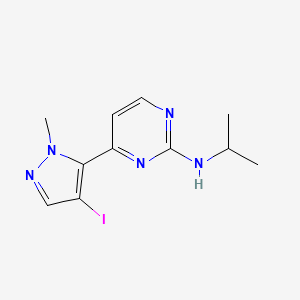

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C11H14IN5 |

|---|---|

Molekulargewicht |

343.17 g/mol |

IUPAC-Name |

4-(4-iodo-2-methylpyrazol-3-yl)-N-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C11H14IN5/c1-7(2)15-11-13-5-4-9(16-11)10-8(12)6-14-17(10)3/h4-7H,1-3H3,(H,13,15,16) |

InChI-Schlüssel |

VPBVDJBGLPUFPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC1=NC=CC(=N1)C2=C(C=NN2C)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring with an iodine atom at the 4th position and a methyl group at the 1st position.

Attachment of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to form the desired compound.

Introduction of the isopropyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield deiodinated compounds, and substitution may yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a pyrimidine core substituted with an amine group and a heterocyclic moiety (pyrazole), a structural motif common in kinase inhibitors and agrochemicals. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The iodo group in the target compound may enhance electrophilicity for Suzuki-Miyaura couplings compared to chloro or methyl groups in analogs . N-isopropylamine vs. cyclopropyl or morpholino groups in other analogs (e.g., 951034-27-8 ) could influence solubility and target binding affinity.

Therapeutic Potential: Pyrimidine-amine derivatives are frequently explored as kinase inhibitors. While the target compound lacks published bioactivity data, analogs like 1296308-20-7 are explicitly linked to kinase modulation.

Table 2: Available Data on Stability and Hazards

Research Implications

- Synthetic Utility : The iodo substituent positions the compound as a candidate for palladium-catalyzed couplings, akin to bromo/chloro analogs in medicinal chemistry .

- Biological Screening : Prioritize assays against kinase targets (e.g., JAK2, EGFR) to align with analogs’ reported activities .

- Safety Studies : Address data gaps by evaluating acute toxicity and environmental impact, as required by regulatory frameworks (e.g., REACH) .

Biologische Aktivität

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

- Molecular Formula : C11H14IN5

- Molecular Weight : 339.16 g/mol

- CAS Number : 1443278-79-2

- IUPAC Name : 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine

The biological activity of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the iodo-substituted pyrazole moiety suggests potential activity against certain kinases and other molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

- Anti-inflammatory Effects : It has been shown to reduce inflammatory markers in vitro.

- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine on various cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was administered to mice with induced inflammation, resulting in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.